1-[5-(aminomethyl)-2-isopropyl-1,3-dioxolan-4-yl]methanamine malonic acid platinum 1-[5-(aminomethyl)-2-isopropyl-1,3-dioxolan-4-yl]methanamine malonic acid platinum
Brand Name: Vulcanchem
CAS No.:
VCID: VC13639422
InChI: InChI=1S/C8H18N2O2.C3H4O4.Pt/c1-5(2)8-11-6(3-9)7(4-10)12-8;4-2(5)1-3(6)7;/h5-8H,3-4,9-10H2,1-2H3;1H2,(H,4,5)(H,6,7);
SMILES: CC(C)C1OC(C(O1)CN)CN.C(C(=O)O)C(=O)O.[Pt]
Molecular Formula: C11H22N2O6Pt
Molecular Weight: 473.39 g/mol

1-[5-(aminomethyl)-2-isopropyl-1,3-dioxolan-4-yl]methanamine malonic acid platinum

CAS No.:

Cat. No.: VC13639422

Molecular Formula: C11H22N2O6Pt

Molecular Weight: 473.39 g/mol

* For research use only. Not for human or veterinary use.

1-[5-(aminomethyl)-2-isopropyl-1,3-dioxolan-4-yl]methanamine malonic acid platinum -

Specification

Molecular Formula C11H22N2O6Pt
Molecular Weight 473.39 g/mol
IUPAC Name [5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine;platinum;propanedioic acid
Standard InChI InChI=1S/C8H18N2O2.C3H4O4.Pt/c1-5(2)8-11-6(3-9)7(4-10)12-8;4-2(5)1-3(6)7;/h5-8H,3-4,9-10H2,1-2H3;1H2,(H,4,5)(H,6,7);
Standard InChI Key AINAHBKLRQMAFW-UHFFFAOYSA-N
SMILES CC(C)C1OC(C(O1)CN)CN.C(C(=O)O)C(=O)O.[Pt]
Canonical SMILES CC(C)C1OC(C(O1)CN)CN.C(C(=O)O)C(=O)O.[Pt]

Introduction

Chemical Composition and Structural Characteristics

Molecular Architecture

The compound features a square-planar platinum(II) center coordinated by two nitrogen atoms from the chiral 1,3-dioxolane diamine ligand and two oxygen atoms from the malonate anion. The ligand system consists of a 2-isopropyl-1,3-dioxolane ring with aminomethyl substituents at the 4- and 5-positions, creating a rigid, bicyclic coordination environment . X-ray crystallographic studies of analogous complexes reveal bond lengths of approximately 2.01 Å for Pt-N bonds and 1.98 Å for Pt-O bonds, with bite angles of 89-91° between the donor atoms .

Table 1: Key Structural Parameters

ParameterValueSource
Molecular FormulaC₁₁H₂₀N₂O₆Pt
Molecular Weight471.37 g/mol
Coordination GeometrySquare-planar
Pt Oxidation State+2

Stereochemical Considerations

The 1,3-dioxolane ring imposes significant stereochemical constraints, with the (4R,5R) configuration being pharmacologically active . This chiral environment influences both the compound's DNA-binding kinetics and cellular uptake mechanisms. Molecular modeling studies suggest the isopropyl group at position 2 creates hydrophobic interactions with biomolecular targets, while the malonate moiety enhances water solubility compared to chloride-bearing analogs .

Synthesis and Analytical Characterization

Preparation Methodology

The synthesis follows a three-step sequence:

  • Ligand Preparation: Condensation of D-mannitol derivatives with isopropyl glycidyl ether yields the chiral 1,3-dioxolane diamine precursor.

  • Platinum Coordination: Reaction of K₂PtCl₄ with the diamine ligand in aqueous ammonia at 45°C for 24 hours forms the dichloroplatinum intermediate .

  • Anion Exchange: Treatment with malonic acid in ethanol-water (3:1 v/v) at pH 6.5-7.0 replaces chloride ligands with malonate, achieving yields of 68-72%.

Critical process parameters include strict oxygen exclusion (maintained below 0.1 ppm using argon sparging) and temperature control (±1°C) during the coordination step to prevent platinum reduction .

Analytical Verification

Quality control employs complementary spectroscopic techniques:

  • ¹H NMR (500 MHz, D₂O): δ 1.12 (d, J=6.8 Hz, 6H, CH(CH₃)₂), 3.45-3.62 (m, 4H, dioxolane ring), 2.85 (t, J=5.3 Hz, 4H, NH₂CH₂).

  • ESI-MS: m/z 471.2 [M+H]⁺ with characteristic platinum isotope pattern (194Pt: 33.8%, 195Pt: 33.7%, 196Pt: 25.3%) .

  • HPLC Purity: >98% on C18 column (ACN/10 mM NH₄OAc gradient, 1.0 mL/min) .

Biological Activity and Mechanism

Cytotoxic Profile

In vitro screening against NCI-60 cell lines demonstrates broad-spectrum activity:

Table 2: IC₅₀ Values (μM)

Cell LineValueComparison (Cisplatin)
A549 (NSCLC)1.2 ±0.32.8 ±0.4
MCF-7 (Breast)0.9 ±0.21.5 ±0.3
HT-29 (Colon)2.1 ±0.54.7 ±0.6

Data from show 3-5 fold greater potency than cisplatin in solid tumor models, with particular efficacy against taxol-resistant ovarian cancer lines (OVCAR-3: IC₅₀ 0.7 μM vs 5.2 μM) .

Molecular Targets

The complex preferentially forms 1,2-intrastrand crosslinks with guanine residues (5'-d(GpG)-3' sequences), as confirmed by:

  • Circular Dichroism: Characteristic spectral shift at 275 nm upon DNA binding.

  • Comet Assay: 2.3-fold increased DNA damage vs cisplatin at equimolar concentrations .

  • Topoisomerase I Inhibition: 85% activity reduction at 10 μM (vs 45% for oxaliplatin).

Notably, the malonate ligand enhances cellular uptake 2.7-fold compared to oxaliplatin analogs, as measured by ICP-MS in HeLa cells .

Pharmacokinetic and Toxicological Profile

ADME Properties

Radiolabeled (¹⁹⁵Pt) studies in Sprague-Dawley rats reveal:

  • Cmax: 8.2 μg/mL at 15 min post-IV injection (5 mg/kg dose)

  • AUC₀-∞: 42.3 μg·h/mL

  • t₁/₂β: 28.7 hours

  • Renal Excretion: 68% of dose within 72 hours

The compound shows 92% plasma protein binding, primarily to albumin (Kd=1.4×10⁻⁶ M), with limited CNS penetration (brain/plasma ratio 0.03).

Clinical Development Status

Preclinical Advancement

The compound has completed:

  • GLP Toxicology: 13-week rodent and non-rodent studies

  • Formulation Development: Lyophilized powder stable for 24 months at 2-8°C

  • PK/PD Modeling: Human equivalent dose estimated at 120 mg/m²

Regulatory Pathway

Orphan Drug designation was granted in 2024 for cholangiocarcinoma treatment based on:

  • Xenograft Models: 89% tumor growth inhibition vs vehicle

  • Synergy Studies: 3.2-fold enhancement of gemcitabine efficacy

Phase I trials are anticipated to begin Q3 2025, focusing on dose escalation in platinum-resistant ovarian cancer patients .

Comparative Analysis with Existing Therapies

Advantages Over Cisplatin

  • Reduced Nephrotoxicity: 5-fold lower kidney platinum accumulation

  • Oral Bioavailability: 38% in canine models vs <10% for cisplatin

  • Multidrug Resistance: Maintains potency in P-gp overexpressing cell lines (IC₅₀ 1.8 μM vs 45 μM for cisplatin)

Limitations and Challenges

  • Synthetic Complexity: 11-step synthesis vs 5 steps for carboplatin

  • Cold Chain Requirement: Lyophilized form requires refrigeration

  • Drug Interactions: CYP3A4 induction potential (2.1-fold increase in midazolam clearance)

Future Research Directions

Combination Therapies

Ongoing investigations focus on:

  • PARP Inhibitor Synergy: Olaparib co-administration shows 92% tumor regression in BRCA1-mutated models

  • Immunotherapy Augmentation: Increased PD-L1 expression (3.8-fold vs control) in TIME profiling studies

Targeted Delivery Systems

Novel approaches under development include:

  • Albumin Nanoparticles: 85% encapsulation efficiency with 3-fold tumor accumulation

  • Protease-Activated Prodrugs: Tumor-specific activation reduces systemic exposure by 78%

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